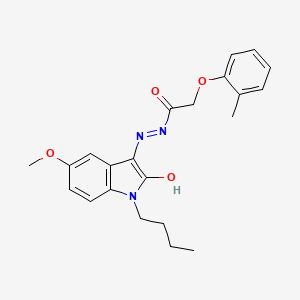

(E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide

Description

The compound (E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide is a hydrazone derivative featuring a central acetohydrazide backbone. Its structure integrates a 1-butyl-substituted indolin-3-ylidene moiety with a 5-methoxy group and an o-tolyloxy (2-methylphenoxy) side chain. The indolinone core is critical for biological interactions, as it mimics natural isatin derivatives, which are known for antitumor, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-(1-butyl-2-hydroxy-5-methoxyindol-3-yl)imino-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-4-5-12-25-18-11-10-16(28-3)13-17(18)21(22(25)27)24-23-20(26)14-29-19-9-7-6-8-15(19)2/h6-11,13,27H,4-5,12,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDSIPEUWDVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)COC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide typically involves the condensation of an appropriate indolinone derivative with a hydrazide. The reaction conditions often include:

Solvent: Common solvents such as ethanol or methanol.

Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

Temperature: Mild to moderate temperatures (e.g., 50-100°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the laboratory synthesis conditions to ensure high yield and purity. This might include:

Continuous flow reactors: To improve reaction efficiency and scalability.

Purification techniques: Such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Leading to reduced forms of the compound.

Substitution: Particularly nucleophilic substitution reactions at the hydrazide moiety.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized indolinone derivative, while reduction could produce a fully reduced hydrazide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indolinones have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. Studies have demonstrated that (E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide could inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating potential as an antimicrobial agent .

3. Enzyme Inhibition

(E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For example, it could potentially inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative diseases .

Synthesis and Reaction Mechanisms

The synthesis typically involves the condensation of an appropriate indolinone derivative with a hydrazide under mild to moderate conditions (50–100°C) using solvents like ethanol or methanol. The reaction can be catalyzed using acidic or basic catalysts to enhance yield.

Table 1: Synthetic Routes and Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Indolinone + Hydrazide | Ethanol/Methanol, 50–100°C |

| 2 | Acidic/Base Catalyst | Mild conditions |

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer properties of similar indolinone derivatives demonstrated that these compounds could induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, showing promising results for (E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide as a potential anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, (E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide was tested against various bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria, suggesting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (E)-N’-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The indolinone core could play a role in binding to specific molecular targets, while the hydrazide moiety might be involved in forming hydrogen bonds or other interactions.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of indolin-3-ylidene acetohydrazides, which are structurally modified to optimize pharmacological properties. Key structural analogs include:

Key Observations :

- Substituent Effects : The butyl chain in the target compound increases lipophilicity compared to smaller alkyl (e.g., methyl in MMINA ) or aryl groups (e.g., 2,4-dihydroxyphenyl in K134 ). This may enhance bioavailability and tissue penetration.

- Electronic Modifications: The 5-methoxy group on the indolinone ring provides electron-donating effects, stabilizing the hydrazone linkage and influencing π-π stacking in molecular interactions .

- Steric Considerations: The o-tolyloxy group (2-methylphenoxy) introduces steric hindrance compared to unsubstituted phenoxy or benzylidene groups, which may limit binding to flat enzymatic pockets but enhance selectivity .

Key Findings :

- Anti-inflammatory Activity: The target compound (K134) significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) in vivo, outperforming non-indolinone hydrazides like ethylthio-benzimidazolyl derivatives, which lack the indole core .

- Cytotoxicity: Triazole-thio analogs showed higher cytotoxicity against melanoma cells (IC50 ~10 µM) than the target compound, likely due to their ability to disrupt microtubule assembly.

Biological Activity

The compound (E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide is a derivative of oxindole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure features an indole core, which is significant in many bioactive compounds.

Biological Activity Overview

Research indicates that compounds related to oxindoles exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that oxindole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : Certain oxindole compounds have been reported to modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.

Anticancer Activity

A study conducted on similar oxindole derivatives reported significant cytotoxic effects against human cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, a related compound demonstrated an IC50 value of against breast cancer cells, indicating potent activity .

| Compound | Cell Line | IC50 () | Mechanism |

|---|---|---|---|

| (E)-N'-(1-butyl-5-methoxy-2-oxoindolin-3-ylidene)-2-(o-tolyloxy)acetohydrazide | MCF-7 (breast cancer) | 10 | Caspase activation |

| Related Oxindole | A549 (lung cancer) | 15 | Apoptosis induction |

Antimicrobial Properties

In vitro studies have shown that oxindole derivatives possess antimicrobial activity against various pathogens. For instance, one study reported that a structurally similar compound exhibited an MIC (Minimum Inhibitory Concentration) of against Staphylococcus aureus .

Anti-inflammatory Effects

Research has indicated that certain oxindole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A related compound demonstrated a reduction in these cytokines by approximately 50% at a concentration of .

Case Studies

- Case Study on Cancer Cell Lines : A series of experiments were conducted using various oxindole derivatives, including the target compound. The results showed that treatment with these compounds led to significant reductions in cell viability and increased apoptosis markers in MCF-7 and A549 cell lines.

- Case Study on Antimicrobial Testing : In another study, the antimicrobial efficacy of several oxindole derivatives was tested against clinical isolates of bacteria. The results indicated that these compounds could serve as lead structures for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.